5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of bromine, indolinone, and thioxothiazolidinone moieties, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of the indolinone core, followed by the introduction of the bromine atom and the thioxothiazolidinone ring. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
- (Z)-5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one
Uniqueness
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern and the presence of the isobutyl group. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
618073-52-2 |
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Molecular Formula |
C20H23BrN2O2S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S2/c1-4-5-6-9-22-15-8-7-13(21)10-14(15)16(18(22)24)17-19(25)23(11-12(2)3)20(26)27-17/h7-8,10,12H,4-6,9,11H2,1-3H3/b17-16- |
InChI Key |
QGAVVXOSZLPHJZ-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |
Origin of Product |
United States |
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